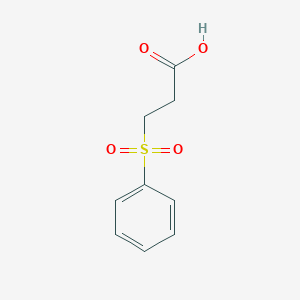
3-(Phenylsulfonyl)propanoic acid
Cat. No. B154683
Key on ui cas rn:
10154-71-9
M. Wt: 214.24 g/mol
InChI Key: WGTYYNCSWCKXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06566356B2
Procedure details


By carrying out the operation according to the procedure of Example 31, starting with 58.5 mg of 3-phenylsulfonylpropionic acid, 26.4 mg of hydroxybenzotriazole in solution in 0.5 cm3 of dimethylformamide, 0.0302 cm3 of diisopropylcarbodiimide, a solution of 30 mg of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ylamine in 0.5 cm3 of anhydrous dichloromethane, and 3 cm3 of anhydrous dichloromethane, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methanesulfonylbenzamide is obtained in the form of a lacquer [1H NMR spectrum (300 MHz, CDCl3, δ in ppm): 2.71 (t, J=7.5 Hz: 2H) 2.86 (mt: 2H); from 3.40 to 3.55 (mt: 4H); 4.26 (s: 1H); 4.45 (mt: 1H); 6.22 (broad d, J=7.5 Hz: 1H); from 7.20 to 7.35 (mt: 8H); 7.59 (broad t, J=7.5 Hz: 2H); 7.69 (tt, J=7.5 and 1.5 Hz: 1H); 7.93 (broad d, J=7.5 Hz: 2H)].
Name
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methanesulfonylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C1(S(CCC(O)=O)(=O)=O)C=CC=CC=1.O[C:16]1[C:24]2[N:23]=NN[C:20]=2C=CC=1.[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([CH:32]([C:50]2[CH:55]=[CH:54][C:53]([Cl:56])=[CH:52][CH:51]=2)[N:33]2[CH2:36][CH:35]([NH:37]C(=O)C3C=CC(S(C)(=O)=O)=CC=3)[CH2:34]2)=[CH:28][CH:27]=1>CN(C)C=O.ClCCl>[CH:32]([N:33]=[C:34]=[N:23][CH:24]([CH3:20])[CH3:16])([CH3:50])[CH3:29].[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([CH:32]([C:50]2[CH:55]=[CH:54][C:53]([Cl:56])=[CH:52][CH:51]=2)[N:33]2[CH2:34][CH:35]([NH2:37])[CH2:36]2)=[CH:28][CH:27]=1
|
Inputs


Step One
|
Name
|
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methanesulfonylbenzamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CC(C1)NC(C1=CC=C(C=C1)S(=O)(=O)C)=O)C1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
58.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
26.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Step Four
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: VOLUME | 0.0302 mL |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CC(C1)N)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
